molecular formula C20H18N4O3S B11280515 N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B11280515
M. Wt: 394.4 g/mol
InChI Key: LAXNZFVOEQISKS-UHFFFAOYSA-N
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Description

N-(4-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the benzamide and acetamidophenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.

    Dasatinib: Another thiazole-containing compound with applications in cancer treatment.

    Ixabepilone: A thiazole-based compound used in chemotherapy.

Uniqueness

N-(4-{[(4-ACETAMIDOPHENYL)CARBAMOYL]METHYL}-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-[2-(4-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H18N4O3S/c1-13(25)21-15-7-9-16(10-8-15)22-18(26)11-17-12-28-20(23-17)24-19(27)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,25)(H,22,26)(H,23,24,27)

InChI Key

LAXNZFVOEQISKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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